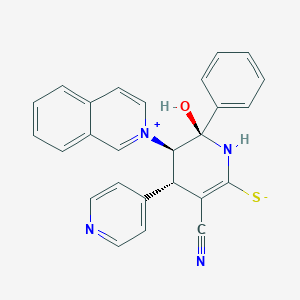![molecular formula C17H15BrIN3O2 B15017748 N-(2-bromophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017748.png)
N-(2-bromophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that features both bromine and iodine atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 2-bromoaniline. This intermediate is then reacted with propanoyl chloride to form N-(2-bromophenyl)propanamide. The final step involves the condensation of N-(2-bromophenyl)propanamide with 2-iodobenzaldehyde in the presence of a hydrazine derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学研究应用
N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and iodine atoms may enhance its binding affinity and specificity towards certain targets, making it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
N-(2-BROMOPHENYL)PROPANAMIDE: A simpler analog lacking the hydrazinecarbonyl and iodo substituents.
N-(2-IODOPHENYL)PROPANAMIDE: Similar structure but with iodine instead of bromine.
N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE: A related compound with chlorine instead of iodine.
Uniqueness
N-(2-BROMOPHENYL)-3-{N’-[(E)-(2-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile compound in various scientific and industrial applications.
属性
分子式 |
C17H15BrIN3O2 |
|---|---|
分子量 |
500.1 g/mol |
IUPAC 名称 |
N-(2-bromophenyl)-N'-[(E)-(2-iodophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C17H15BrIN3O2/c18-13-6-2-4-8-15(13)21-16(23)9-10-17(24)22-20-11-12-5-1-3-7-14(12)19/h1-8,11H,9-10H2,(H,21,23)(H,22,24)/b20-11+ |
InChI 键 |
CQJAAUBMAVPNCA-RGVLZGJSSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2Br)I |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-ethylbenzamide](/img/structure/B15017678.png)
![4-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15017685.png)
![methyl 4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoate](/img/structure/B15017689.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017693.png)
![propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15017697.png)
![1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017700.png)
![Ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B15017701.png)
![cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate](/img/structure/B15017708.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl naphthalen-1-ylacetate](/img/structure/B15017710.png)
![4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B15017712.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-tert-butyl-2-methylphenoxy)acetohydrazide](/img/structure/B15017730.png)
![3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B15017733.png)
![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017739.png)
